5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile
Description
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is a pyridine derivative characterized by a nitrile group at position 3, a 5-acetyl substituent, a 6-methyl group, and a benzyl(methyl)amino moiety at position 2. The benzyl(methyl)amino group introduces steric bulk and hydrogen-bonding capacity, distinguishing it from structurally related derivatives.
Properties
IUPAC Name |
5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWKOOVWKWJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The acetyl, benzyl(methyl)amino, and carbonitrile groups are introduced through subsequent reactions, such as alkylation, acylation, and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that make it a candidate for drug development.
Anticonvulsant Activity : Research indicates that derivatives of pyridine compounds, similar to 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile, show significant anticonvulsant properties. Studies have demonstrated that compounds with similar structures can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .
Antitumor Properties : There is emerging evidence that pyridine derivatives possess antitumor activity. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For instance, certain analogs have been shown to inhibit tumor growth in vitro and in vivo, indicating a promising avenue for cancer therapy .
Neurological Effects : Compounds with similar structural motifs are being investigated for their neuroprotective effects. They may help in conditions like Alzheimer's disease by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Analysis of Select Derivatives
Biological Activity
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including antibacterial and antifungal properties, as well as its cytotoxic effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16N4O
- Molecular Weight : 256.31 g/mol
- CAS Number : 1348-00-1
The structure includes a pyridine ring with various substituents that contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several strains, as summarized in the following table:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 60 |
| Aspergillus niger | 80 |
The antifungal activity indicates that the compound may be useful in treating infections caused by these fungi .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 40 |
These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The proposed mechanism of action for the antibacterial and antifungal activities involves the disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. The presence of the pyridine ring is thought to play a critical role in these interactions, enhancing the compound's ability to penetrate microbial membranes .
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to untreated controls, demonstrating its potential for therapeutic use in bacterial infections.
- Case Study on Cytotoxic Effects : A study involving human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the established synthetic routes for 5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile, and how are intermediates characterized?
The compound is synthesized via multicomponent reactions involving pyridine precursors. A typical method involves condensation of acetylated pyridine derivatives with benzyl(methyl)amine under reflux conditions in acetic anhydride/acetic acid, followed by cyano-group introduction via nucleophilic substitution. Key intermediates are characterized using IR spectroscopy (to confirm nitrile stretches at ~2,219 cm⁻¹) and ¹H/¹³C NMR (to verify acetyl, benzyl, and methyl substituents). Crystallization from ethanol/DMF yields single crystals for X-ray diffraction (XRD), as demonstrated in analogous pyridine-carbonitrile syntheses .
Q. How is X-ray crystallography employed to validate the structure of this compound?
Single-crystal XRD analysis is critical for confirming molecular geometry. For example, related pyridine-carbonitriles are resolved using SHELXL for refinement, with hydrogen atoms placed in calculated positions and thermal parameters refined isotropically. Discrepancies between spectroscopic data (e.g., NMR coupling constants) and crystallographic bond angles are resolved by validating the refinement with R-factors (< 0.05) and checking for twinning or disorder using PLATON .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. To address this:
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nitrile formation.
- Catalyst selection : Sodium acetate in acetic anhydride accelerates acetyl group incorporation .
- Temperature control : Reflux at 80–100°C minimizes byproducts, as shown in ionic liquid-mediated syntheses of related pyridines . Purity is assessed via HPLC-TOF (mass accuracy Δppm < 1.0) and GC-MS to detect volatile impurities .
Q. What methodologies are used to evaluate the biological activity of this compound, particularly antiviral potential?
- Cytotoxicity assays : MTT tests on Vero cells to determine IC₅₀ values.
- Antiviral screening : Plaque reduction assays against HSV-1 or HAV, with EC₅₀ calculated via dose-response curves.
- SAR studies : Modifying the benzyl or acetyl groups to enhance activity. For example, electron-withdrawing substituents on the benzyl ring improve antiviral efficacy, as seen in structurally related thieno-pyridines .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Replace traditional solvents with ionic liquids (e.g., [bmim][BF₄]) to reduce waste.
- Employ solvent-free conditions for condensation steps, as demonstrated in tetrahydro-pyridine syntheses .
- Use microwave-assisted reactions to reduce energy consumption and reaction time .
Data Analysis and Validation
Q. What statistical tools are recommended for analyzing biological assay data to ensure reproducibility?
- Descriptive statistics : Mean ± SD for triplicate experiments.
- Inferential tests : ANOVA or Student’s t-test to compare EC₅₀ values across derivatives.
- Graphical representations : Dose-response curves fitted with nonlinear regression (e.g., GraphPad Prism) .
Q. How do computational models aid in predicting the reactivity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
